molecular formula C8H6N2O2 B3098855 1,6-Naphthyridine-5,7(6H,8H)-dione CAS No. 1345461-33-7

1,6-Naphthyridine-5,7(6H,8H)-dione

Cat. No.: B3098855
CAS No.: 1345461-33-7
M. Wt: 162.15 g/mol
InChI Key: VZBCWLJDUPYVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridine-5,7(6H,8H)-dione is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Scientific Research Applications

1,6-Naphthyridine-5,7(6H,8H)-dione has a wide range of scientific research applications, including:

Safety and Hazards

Information on the safety and hazards of “1,6-Naphthyridine-5,7(6H,8H)-dione” is not available .

Future Directions

The future directions of research and applications for “1,6-Naphthyridine-5,7(6H,8H)-dione” are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-5,7(6H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminonicotinic acid with acetic anhydride, followed by cyclization to form the desired naphthyridine structure . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-5,7(6H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can exhibit distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,6-Naphthyridine-5,7(6H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an inhibitor of dipeptidyl peptidase IV, the compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the levels of incretin hormones involved in glucose metabolism . This interaction can lead to therapeutic effects in conditions like diabetes.

Comparison with Similar Compounds

1,6-Naphthyridine-5,7(6H,8H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8H-1,6-naphthyridine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCWLJDUPYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydrofuran (9 vol) is charged to the reactor followed by the starting material ester (1 eq) and a rinse of tetrahydrofuran (1 vol). The mixture is cooled to −2.5±7.5° C. under nitrogen atmosphere then treated with triethylamine (1.35 eq) and later ethyl chloroformate (1.25 eq). The reaction is stirred for 1 h at −2.5±7.5° C. then sampled. On receipt of a successful result the reaction is carefully treated with aq. ammonia, stirred, then water is added. Dilute HCl is added at <5° C. to adjust the pH to 6.5-7.5. The mixture is distilled under vacuum at <40° C. to 12-14 volumes and cooled to 7.5±2.5° C. The suspension is stirred ˜1 h at 7.5±2.5° C. then filtered. The solid is washed with water (1 vol) then offloaded and dried under vacuum (NLT 650 mm of Hg) at 52.5±2.5° C. for 12.0 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Naphthyridine-5,7(6H,8H)-dione
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Reactant of Route 6
1,6-Naphthyridine-5,7(6H,8H)-dione

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